molecular formula C14H15F3N2O2S B2751423 (2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1024891-50-6

(2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2751423
CAS No.: 1024891-50-6
M. Wt: 332.34
InChI Key: MSBVWHDBSHLHBO-FMIVXFBMSA-N
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Description

(2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a tert-butylsulfonyl group, a trifluoromethyl-substituted aniline, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfonyl group: This can be achieved by reacting tert-butylsulfonyl chloride with an appropriate nucleophile.

    Introduction of the trifluoromethyl-substituted aniline: This step involves the reaction of aniline with trifluoromethylating agents under controlled conditions.

    Formation of the enenitrile moiety: This can be accomplished through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular pathways: Affecting processes such as cell signaling, apoptosis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
  • (2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tert-butylsulfonyl group provides steric hindrance and electron-withdrawing effects.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-13(2,3)22(20,21)12(8-18)9-19-11-6-4-10(5-7-11)14(15,16)17/h4-7,9,19H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBVWHDBSHLHBO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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